Methyl 4-methoxy-2-methylbenzoylformate
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Overview
Description
Methyl 4-methoxy-2-methylbenzoylformate is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoylformate and is characterized by the presence of a methoxy group and a methyl group on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methoxy-2-methylbenzoylformate can be synthesized through several methods. One common method involves the reaction of 4-methoxy-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester.
Another method involves the use of 4-methoxy-2-methylbenzoyl chloride, which reacts with methanol in the presence of a base like pyridine. This method is often preferred for its higher yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve high purity levels required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-2-methylbenzoylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products include 4-methoxy-2-methylbenzoic acid and 4-methoxy-2-methylbenzaldehyde.
Reduction: The primary product is 4-methoxy-2-methylbenzyl alcohol.
Substitution: Products vary depending on the substituent introduced, such as 4-bromo-2-methylbenzoylformate or 4-nitro-2-methylbenzoylformate.
Scientific Research Applications
Methyl 4-methoxy-2-methylbenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-2-methylbenzoylformate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active form of the compound, which then interacts with enzymes or receptors in biological systems. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxybenzoylformate
- Methyl 2-methylbenzoylformate
- Methyl 4-methylbenzoylformate
Uniqueness
Methyl 4-methoxy-2-methylbenzoylformate is unique due to the presence of both methoxy and methyl groups on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in synthetic and industrial processes.
Biological Activity
Methyl 4-methoxy-2-methylbenzoylformate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of both methoxy and methyl substituents on the benzene ring, which influences its reactivity and biological interactions. Its molecular formula is C11H12O4, and it belongs to the class of ester compounds.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit growth.
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Potential in Cancer Research : this compound has been identified as a metabolite in cancer metabolism, suggesting its involvement in biochemical pathways associated with malignancies. This highlights its potential role in cancer therapy or as a biomarker for certain types of cancer.
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Interaction : The compound can undergo hydrolysis to release active forms that interact with specific enzymes or receptors, influencing various metabolic pathways.
- Binding Affinity : The structural characteristics, particularly the methoxy and methyl groups, enhance the compound's binding affinity to target proteins, which may contribute to its biological effects.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, leading to disruption of cellular functions in microbial cells.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 4-methoxybenzoylformate | Methoxy group on benzene | Antimicrobial |
Methyl 2-methylbenzoylformate | Methyl group on benzene | Limited studies |
Methyl 4-methylbenzoylformate | Methyl group on benzene | Antimicrobial |
This compound is distinguished by its combination of functional groups that enhance its biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy compared to standard antibiotics.
- Anti-inflammatory Research : Research conducted on animal models showed that administration of this compound resulted in reduced levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent.
- Cancer Metabolism Insights : Investigations into cancer cell lines revealed that this compound could modulate key metabolic pathways involved in tumor growth and survival, indicating its potential utility in cancer therapeutics.
Properties
IUPAC Name |
methyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-6-8(14-2)4-5-9(7)10(12)11(13)15-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMNSJGEEJTESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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